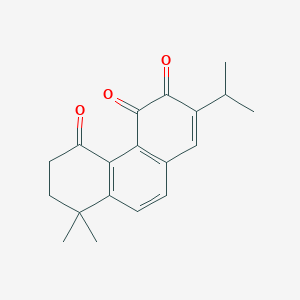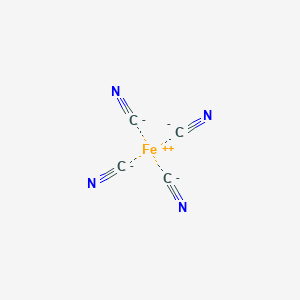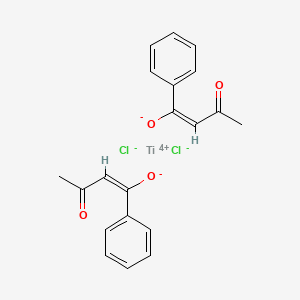
Unifiram
Overview
Description
Unifiram, also known by its developmental code name DM-232, is an experimental drug that belongs to the class of nootropic compounds. It is known for its potent antiamnesic and cognitive-enhancing effects, which are significantly greater than those of piracetam . This compound has garnered attention in the field of cognitive enhancers due to its potential to improve memory and learning capabilities .
Mechanism of Action
Target of Action
Unifiram, also known as DM-232, is a potent nootropic compound . The primary targets of this compound are the AMPA receptors in the brain . These receptors play a crucial role in synaptic transmission and are involved in cognitive functions such as learning and memory .
Mode of Action
This compound works by modulating AMPA receptors . It increases acetylcholine levels (ACh) in the brain . Acetylcholine is a neurotransmitter that plays a key role in learning and memory. This allows for greater activation of these receptors and improved cognitive response .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the AMPA-mediated neurotransmission system . By modulating this system, this compound can enhance memory and cognitive functioning . Instead, it is thought to work indirectly or downstream to activate AMPA receptors .
Pharmacokinetics
It is known that this compound is an experimental drug and has shown antiamnesic effects in animal studies . No formal human studies have been conducted to determine its adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of cognitive functions. It has been shown to improve memory and learning capabilities in animal studies . This compound is also thought to reduce the duration of hypnosis induced by pentobarbital, without impairing motor coordination .
Biochemical Analysis
Biochemical Properties
Unifiram plays a crucial role in biochemical reactions by modulating neurotransmitter systems. It primarily interacts with AMPA receptors, enhancing their activity and promoting increased glutamate release . This interaction improves neural communication and cognitive functions. This compound does not bind directly to glutamate, GABA, serotonin, dopamine, adrenergic, histamine, acetylcholine, or opioid receptors, indicating its specificity for AMPA receptors .
Cellular Effects
This compound influences various cellular processes, particularly in the brain. It enhances synaptic plasticity and long-term potentiation, which are critical for learning and memory . By modulating AMPA receptor activity, this compound increases glutamate release, thereby improving neural communication.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the modulation of AMPA receptors. By enhancing AMPA receptor activity, this compound promotes increased glutamate release, which improves neural communication and cognitive functions . This compound does not act as an AMPA receptor positive allosteric modulator but prevents amnesia induced by AMPA receptor antagonists, suggesting indirect or downstream activation of AMPA receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is known for its stability and potency, with effects lasting several hours after administration . Long-term studies on its stability and degradation are limited. In vitro and in vivo studies have shown that this compound can enhance cognitive functions without impairing motor coordination .
Dosage Effects in Animal Models
Animal studies have demonstrated that this compound is significantly more potent than other nootropics like Piracetam. Even at very low doses, this compound has shown promising results in enhancing memory and cognitive functions . The effects of this compound vary with different dosages. High doses may lead to adverse effects, although specific toxic effects have not been extensively studied .
Metabolic Pathways
This compound undergoes metabolic processes in the body, although detailed studies on its metabolism are limited. It is known that this compound is partially excreted in its native form and has a narrow detection window . Enzymatic hydrolysis is required to detect its metabolites, while mineral hydrolysis leads to the complete destruction of this compound and its metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues, primarily affecting the brain. It interacts with AMPA receptors, enhancing their activity and promoting increased glutamate release .
Subcellular Localization
The subcellular localization of this compound is primarily within neural cells, where it interacts with AMPA receptors Its potent effects on neural communication and cognitive functions indicate its localization in synaptic regions .
Preparation Methods
The synthesis of Unifiram involves several steps, starting with the preparation of the core structure, hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of cyclization reactions.
Introduction of Functional Groups: Functional groups such as the fluorophenylsulfonyl group are introduced through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Unifiram undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may alter its functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its potency.
Substitution: Substitution reactions are used to introduce different functional groups into the this compound molecule.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Unifiram is used as a model compound to study the effects of nootropic agents on cognitive function.
Biology: Research on this compound includes its effects on neural pathways and neurotransmitter systems.
Comparison with Similar Compounds
Unifiram is often compared to other nootropic compounds such as:
Sthis compound (DM-235): Similar in structure and function to this compound, Sthis compound also enhances cognitive function through AMPA receptor modulation.
Piracetam: A widely used nootropic, Piracetam is less potent than this compound but has a well-documented safety profile.
Nefiracetam: Another nootropic that affects neurotransmitter systems, Nefiracetam has different molecular targets compared to this compound.
This compound’s uniqueness lies in its high potency and specific mechanism of action, making it a promising candidate for further research and potential therapeutic applications .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3S/c14-10-1-4-12(5-2-10)20(18,19)15-7-8-16-11(9-15)3-6-13(16)17/h1-2,4-5,11H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRTZFZAFBIBJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432024 | |
| Record name | UNIFIRAM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272786-64-8 | |
| Record name | 2-[(4-Fluorophenyl)sulfonyl]hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=272786-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Unifiram | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272786648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNIFIRAM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UNIFIRAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4024LN29G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1241566.png)


![[3H]azietomidate](/img/structure/B1241571.png)







](/img/structure/B1241586.png)


